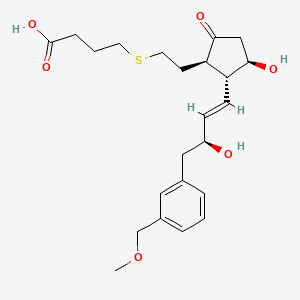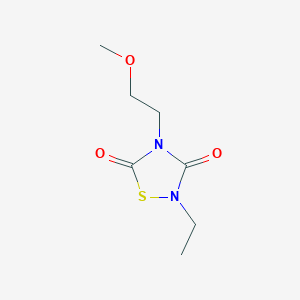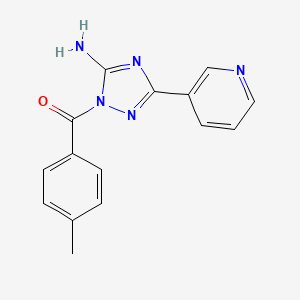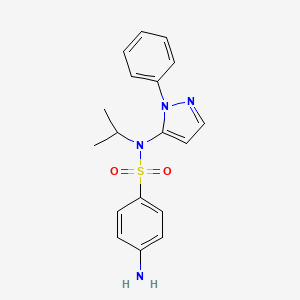
Ono-AE1-437
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AE1-437 is a synthetic organic compound that acts as an agonist for the prostaglandin E2 receptor subtype EP4. This compound has been extensively studied for its role in various physiological and pathological processes, particularly in cancer progression and inflammation .
Preparation Methods
The preparation of ONO-AE1-437 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The compound is typically synthesized through a series of steps involving the formation of key intermediates, followed by purification and characterization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ONO-AE1-437 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
ONO-AE1-437 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of prostaglandin E2 receptor signaling. In biology and medicine, it has been shown to promote cell migration and metastasis in various cancer cell lines, including oral squamous cell carcinoma . Additionally, this compound has been investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and hearing loss .
Mechanism of Action
The mechanism of action of ONO-AE1-437 involves its binding to the prostaglandin E2 receptor subtype EP4. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the extracellular signal-regulated kinase (ERK) pathway . These pathways lead to the activation of various downstream effectors, such as matrix metalloproteinases (MMP-2 and MMP-9), which promote cell migration and metastasis .
Comparison with Similar Compounds
ONO-AE1-437 is unique in its high specificity and potency as an EP4 agonist. Similar compounds include other EP4 agonists such as ONO-AE1-329 and ONO-AE3-208 . These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications .
References
Properties
CAS No. |
256382-23-7 |
|---|---|
Molecular Formula |
C23H32O6S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-[3-(methoxymethyl)phenyl]but-1-enyl]-5-oxocyclopentyl]ethylsulfanyl]butanoic acid |
InChI |
InChI=1S/C23H32O6S/c1-29-15-17-5-2-4-16(12-17)13-18(24)7-8-19-20(22(26)14-21(19)25)9-11-30-10-3-6-23(27)28/h2,4-5,7-8,12,18-21,24-25H,3,6,9-11,13-15H2,1H3,(H,27,28)/b8-7+/t18-,19-,20-,21-/m1/s1 |
InChI Key |
ORSJUPRAHPZYRL-XHTUOEPPSA-N |
Isomeric SMILES |
COCC1=CC=CC(=C1)C[C@@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCSCCCC(=O)O)O)O |
Canonical SMILES |
COCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2r)-N-{(2s,3r)-4-{[(4's)-6'-(2,2-Dimethylpropyl)-3',4'-Dihydrospiro[cyclobutane-1,2'-Pyrano[2,3-B]pyridin]-4'-Yl]amino}-3-Hydroxy-1-[3-(1,3-Thiazol-2-Yl)phenyl]butan-2-Yl}-2-Methoxypropanamide](/img/structure/B10771543.png)
![[1-Fluoro-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid](/img/structure/B10771546.png)
![4-{3-[2-Amino-5-(2-Methoxyethoxy)pyrimidin-4-Yl]-1h-Indol-5-Yl}-2-Methylbut-3-Yn-2-Ol](/img/structure/B10771558.png)

![(2R)-N-hydroxy-2-{4-[4-(methylcarbamoyl)phenoxy]benzenesulfonyl}-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10771573.png)
![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771575.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)

![6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide](/img/structure/B10771600.png)

![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)

![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
